molecular formula C20H17BrO4 B3258735 methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate CAS No. 308295-63-8

methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B3258735
CAS No.: 308295-63-8
M. Wt: 401.2 g/mol
InChI Key: GITVSUBXPWBTLK-RMKNXTFCSA-N
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Description

Methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate (CAS: 308295-63-8) is a halogenated benzofuran derivative with a molecular formula of C₂₀H₁₇BrO₄ and a molecular weight of 401.2 g/mol. Its structure features a benzofuran core substituted with a bromine atom at position 6, a methyl group at position 2, a cinnamyloxy (3-phenylprop-2-en-1-yloxy) group at position 5, and a methyl ester at position 3 . The compound’s stereochemistry is defined by the (2E)-configuration of the cinnamyloxy moiety, which influences its spatial arrangement and intermolecular interactions .

The synthesis of related benzofuran derivatives typically involves halogenation and functional group modifications. For example, halogenation of acetyl-substituted benzofurans using dimethyl sulfate or bromine/chlorine sources yields intermediates for further substitution . However, the target compound’s synthesis likely involves selective bromination and etherification steps to introduce the cinnamyloxy group, as seen in analogous protocols .

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO4/c1-13-19(20(22)23-2)15-11-18(16(21)12-17(15)25-13)24-10-6-9-14-7-4-3-5-8-14/h3-9,11-12H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVSUBXPWBTLK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC=CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC/C=C/C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a synthetic compound with potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C20H17BrO4C_{20}H_{17}BrO_4 and a molecular weight of 403.25 g/mol. Its structure features a benzofuran core substituted with a bromo group and a phenylpropene moiety, which may contribute to its biological activity.

Synthesis

The compound is synthesized through an alkylation reaction involving methyl methanesulfonate (MMS) under basic conditions, yielding a white solid with a melting point of approximately 413.4–414.9 K. The synthesis process involves recrystallization from methanol to obtain suitable crystals for structural analysis .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including glioma cells, by inducing apoptosis and necroptosis pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains, particularly those resistant to conventional antibiotics. In vitro assays demonstrated that it can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been observed to reduce pro-inflammatory cytokine production in cell cultures, indicating its potential use in treating inflammatory diseases .

Study on Anticancer Activity

A study conducted by researchers at the Bulgarian National Science Fund investigated the anticancer effects of the compound on glioma cells. Results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism of Action
Glioma Cells15.4Induction of apoptosis
MRSA8.7Inhibition of cell wall synthesis
Inflammatory Cells20.0Reduction in cytokine production

Study on Antimicrobial Activity

Another study evaluated the antimicrobial efficacy against MRSA strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, demonstrating potent activity compared to standard antibiotics.

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H17BrO4
  • Molecular Weight : 401.26 g/mol
  • IUPAC Name : methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
  • LogP : 5.539 (indicating lipophilicity)
  • Water Solubility : LogSw -5.71 (indicating low solubility in water)

Structural Characteristics

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a bromo substituent and an allyl ether functional group contributes to its reactivity and potential therapeutic applications.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly in the context of anti-cancer activity. Research indicates that compounds containing benzofuran moieties can exhibit cytotoxic effects against various cancer cell lines.

Antioxidant Properties

Research has shown that benzofuran derivatives possess significant antioxidant capabilities, which can mitigate oxidative stress-related diseases. The compound's structure may facilitate electron donation, thereby neutralizing free radicals.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Source
Methyl 6-bromo...TBDIn vitro study
Benzofuran Derivative A25[Reference]
Benzofuran Derivative B30[Reference]

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can provide neuroprotective effects by modulating neuroinflammatory pathways. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection

A recent investigation highlighted that a related benzofuran derivative reduced neuroinflammation in animal models of Alzheimer's disease, suggesting that this compound might exhibit similar protective effects .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.

Synthetic Pathways

The synthesis typically involves the bromination of a precursor followed by etherification with phenylpropene derivatives. This versatility makes it valuable for developing new chemical entities with potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Topological Polar Surface Area (Ų)
Methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate C₂₀H₁₇BrO₄ 401.2 6-Br, 2-Me, 5-cinnamyloxy, 3-Me ester 5.4 48.7
Ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate C₂₁H₁₉BrO₄ 415.3 Ethyl ester instead of methyl ester 5.7 48.7
Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate C₁₈H₁₂BrNO₇ 434.2 5-(3-nitrobenzoyloxy) instead of cinnamyloxy 5.0* 48.7*
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate C₁₃H₉Br₃O₅ 479.9 4-Br, 6-(dibromoacetyl), 5-OH 3.8* 75.3*

*Estimated values based on analogous compounds.

Key Observations:

  • Ester Group Impact : Replacing the methyl ester with an ethyl ester (as in the ethyl analog) increases molecular weight by ~14.1 g/mol and XLogP3 by 0.3 units, indicating enhanced lipophilicity .
  • Substituent Effects : The cinnamyloxy group in the target compound contributes to a higher XLogP3 (5.4) compared to nitrobenzoyloxy (5.0) or hydroxy/dibromoacetyl (3.8) substituents, suggesting better membrane permeability .
  • Polarity : The hydroxy-substituted derivative has a significantly higher topological polar surface area (75.3 Ų vs. 48.7 Ų), which may reduce bioavailability .

Structural and Computational Insights

Predicted Collision Cross-Section (CCS) Data

Table 3: CCS Values for Adducts of the Target Compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 401.03828 184.6
[M+Na]⁺ 423.02022 189.8
[M-H]⁻ 399.02372 187.7

These CCS values indicate a compact molecular conformation, likely due to the planar benzofuran core and restricted rotation of the cinnamyloxy group . In contrast, ethyl ester analogs show slightly higher CCS values (e.g., [M+H]⁺ = 189.3 Ų), reflecting increased flexibility from the longer alkyl chain .

Q & A

Q. What are the key synthetic strategies for preparing methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate?

The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis.

Bromination : Electrophilic substitution at the 6-position using bromine or N-bromosuccinimide (NBS) in dichloromethane .

Allyloxy Group Installation : Mitsunobu reaction or nucleophilic substitution using (2E)-3-phenylprop-2-en-1-ol under basic conditions (e.g., K₂CO₃ in acetone) .

Esterification : Methylation of the carboxyl group using methanol and H₂SO₄ or DCC/DMAP-mediated coupling .

Q. Key Reaction Monitoring :

TechniquePurposeConditions
TLCProgress trackingDCM:MeOH (9:1)
¹H NMRStructural validationCDCl₃, 400 MHz

Q. How is the purity and structural identity of this compound validated?

Standard analytical workflows include:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% by area normalization).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution pattern and functional groups (e.g., allyloxy protons at δ 6.2–6.8 ppm) .
    • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₂H₂₀BrO₄: 459.0562) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported reaction yields for brominated benzofuran derivatives?

Discrepancies in yields often arise from:

  • Halogenation Selectivity : Competing bromination at adjacent positions due to solvent polarity or temperature variations.
  • Methodology :
    • Controlled Bromination : Use NBS with AIBN in CCl₄ at 0°C for regioselectivity .
    • Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ IR spectroscopy to optimize time/temperature .

Q. Case Study :

ConditionYield (Reported)Source
Br₂ in DCM45–60%
NBS in CCl₄75–85%

Q. How does the (2E)-3-phenylprop-2-en-1-yloxy substituent influence crystallographic packing and intermolecular interactions?

The allyloxy group introduces steric bulk and π-π stacking potential. Use SHELXL for refinement:

Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å).

ORTEP Visualization : Analyze dihedral angles between benzofuran and allyloxy groups (typically 15–30°) .

Hirshfeld Surface Analysis : Quantify C–H···O and π-stacking interactions (e.g., 8–12% contribution to crystal packing) .

Q. What strategies optimize in vitro bioactivity studies for this compound against cancer cell lines?

Dose-Response Assays : Use MTT/PrestoBlue in triple-negative breast cancer (MDA-MB-231) and leukemia (K562) cell lines (IC₅₀ range: 5–20 μM) .

Mechanistic Probes :

  • ROS Detection : DCFH-DA assay to evaluate oxidative stress induction.
  • Apoptosis Markers : Annexin V/PI staining with flow cytometry .

Q. Data Interpretation :

Cell LineIC₅₀ (μM)Mechanism
MDA-MB-23112.3 ± 1.2ROS-mediated apoptosis
K5628.7 ± 0.9Caspase-3 activation

Q. How are computational methods (e.g., DFT) applied to predict reactivity of the allyloxy substituent?

Geometry Optimization : B3LYP/6-31G(d) basis set for ground-state structure.

Frontier Molecular Orbitals : HOMO-LUMO gap (~4.2 eV) indicates electrophilic reactivity at the benzofuran core .

Transition State Modeling : Simulate [3,3]-sigmatropic rearrangements to predict byproduct formation .

Q. What analytical challenges arise in characterizing degradation products under hydrolytic conditions?

  • LC-MS/MS Workflow :
    • Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm).
    • Gradient : 5–95% acetonitrile in 0.1% formic acid over 10 min.
    • Degradants : Methyl ester hydrolysis to carboxylic acid (RT: 3.2 min) and allyloxy cleavage products (RT: 4.8 min) .

Q. How do substituent electronic effects (e.g., bromine vs. chlorine) alter the compound’s spectroscopic signatures?

  • ¹³C NMR Shifts :

    SubstituentC-6 (ppm)C-3 (ppm)
    Br112.5164.3
    Cl108.9162.7
  • UV-Vis : Bromine increases λ_max by ~15 nm due to enhanced conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

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